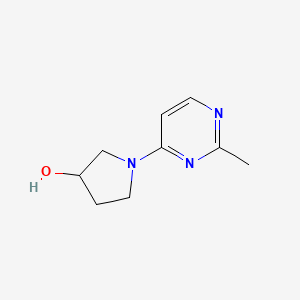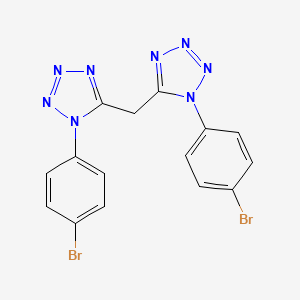
bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane: is an organic compound that features a tetrazole ring substituted with a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate then undergoes a cyclization reaction to form the tetrazole ring. The final step involves the coupling of two tetrazole units with a methylene bridge.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can form coordination complexes with metals, which is useful in materials science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles.
Cyclization: Conditions typically involve heating and the use of solvents like dimethylformamide.
Coupling Reactions: Metal salts and ligands are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted tetrazoles can be formed.
Coordination Complexes:
科学的研究の応用
Chemistry:
Coordination Chemistry: Used to form metal complexes with unique properties.
Materials Science:
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.
Drug Design: The tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design.
Industry:
Catalysis: Metal complexes of this compound can be used as catalysts in various chemical reactions.
Sensors: Potential use in the development of chemical sensors due to its unique electronic properties.
作用機序
The mechanism of action of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and altering their electronic properties. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, interacting with biological targets in a similar manner.
類似化合物との比較
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but with a triazole ring instead of a tetrazole.
Tetra(p-bromophenyl)methane: Contains multiple bromophenyl groups but lacks the tetrazole ring.
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts: Used in similar coordination chemistry applications.
Uniqueness: Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane is unique due to the presence of the tetrazole ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring strong coordination to metal centers or specific biological interactions.
特性
IUPAC Name |
1-(4-bromophenyl)-5-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N8/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)9-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDTPLHHZWXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
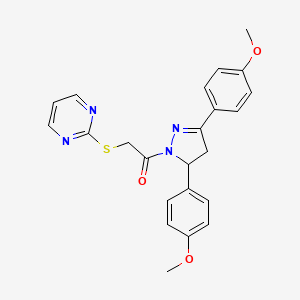
![4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)
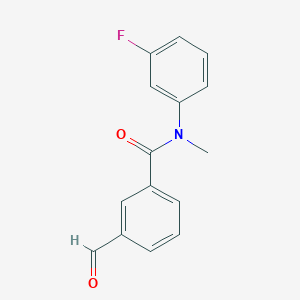
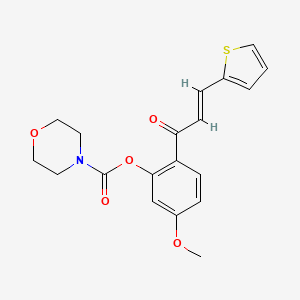
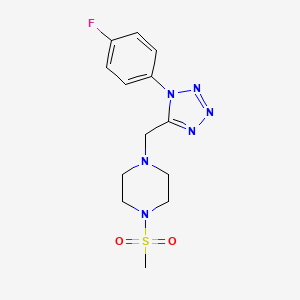
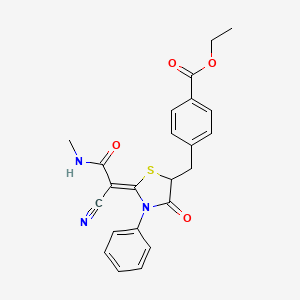
![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B2686977.png)
![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)

![N'-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686983.png)
![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2686986.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686987.png)
